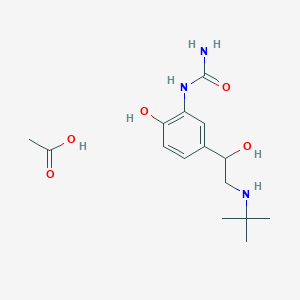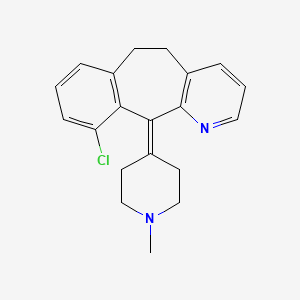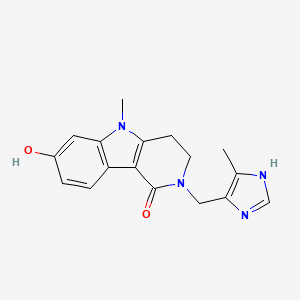
Carbuterol Acetate
Overview
Description
Scientific Research Applications
Kinetic Modeling in Microorganisms
Carbuterol Acetate's role in the behavior of microorganisms under dynamic substrate supply, particularly in wastewater treatment processes, has been explored. This involves studying the response of microorganisms to feast/famine conditions, leading to the accumulation of storage polymers like poly(beta-hydroxybutyrate) (van Aalst-van Leeuwen et al., 1997).
Supramolecular Chemistry
Research into the separation of Carbuterol enantiomers using RP-HPLC systems has been conducted. This involves studying the in-situ arrangement of supramolecules with helical additives in the mobile phase, enhancing the understanding of Carbuterol's stereochemistry (Bazylak & Aboul‐Enein, 1999).
Adrenergic Activity Characterization
Studies have characterized Carbuterol's adrenergic profile, emphasizing its selectivity for bronchial smooth muscle relative to cardiac and vascular tissues in various species. This includes the examination of its agonist activity and its implications in bronchodilation (Colella et al., 1977).
Role in Lower Esophageal Sphincter Pressure
Research has been conducted on Carbuterol's effect on lower esophageal sphincter (LES) pressure in both normal individuals and patients with achalasia. This entails exploring how Carbuterol influences LES relaxation, potentially suggesting therapeutic benefits (Dimarino & Cohen, 1982).
Mechanism of Action
Target of Action
Carbuterol Acetate is a short-acting β2 adrenoreceptor agonist . The primary targets of this compound are the β2 adrenoreceptors, which play a crucial role in the relaxation of smooth muscle in the airways, leading to bronchodilation and relief of bronchospasm.
Biochemical Pathways
The increase in cAMP levels leads to the relaxation of smooth muscle in the airways .
Result of Action
The primary molecular effect of this compound is the relaxation of smooth muscle in the airways, leading to bronchodilation. This results in relief from bronchospasm, making breathing easier for individuals with conditions like asthma .
Properties
IUPAC Name |
acetic acid;[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3.C2H4O2/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;1-2(3)4/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVBPQODLKHLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)







![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)



